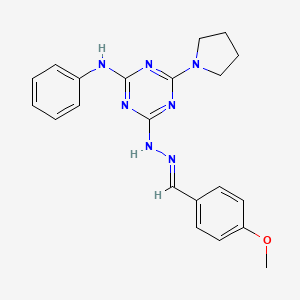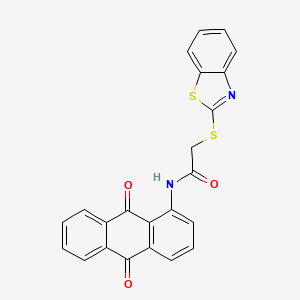![molecular formula C27H15N3O5S B11681618 5-(1,3-benzoxazol-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11681618.png)
5-(1,3-benzoxazol-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-BENZOXAZOL-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the benzoxazole moiety, along with the nitrophenyl and isoindole groups, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-BENZOXAZOL-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring is synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Nitro Group: The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric and sulfuric acids.
Formation of Isoindole Ring: The isoindole ring is formed through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Coupling Reactions: The final compound is obtained by coupling the benzoxazole, nitrophenyl, and isoindole intermediates using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-BENZOXAZOL-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and benzoxazole moieties.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzoxazole and nitrophenyl derivatives.
Scientific Research Applications
5-(1,3-BENZOXAZOL-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 5-(1,3-BENZOXAZOL-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with various molecular targets, including enzymes and receptors. The benzoxazole moiety is known to interact with DNA and proteins, leading to inhibition of enzyme activity and disruption of cellular processes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures, such as 2-(4-aminophenyl)benzoxazole.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups, such as 4-nitrophenyl sulfone.
Isoindole Derivatives: Compounds with isoindole structures, such as 1H-isoindole-1,3(2H)-dione.
Uniqueness
5-(1,3-BENZOXAZOL-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the combination of benzoxazole, nitrophenyl, and isoindole moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C27H15N3O5S |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-[4-(4-nitrophenyl)sulfanylphenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H15N3O5S/c31-26-21-14-5-16(25-28-23-3-1-2-4-24(23)35-25)15-22(21)27(32)29(26)17-6-10-19(11-7-17)36-20-12-8-18(9-13-20)30(33)34/h1-15H |
InChI Key |
VZPKSJVSMXZHKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5Z)-5-[4-(benzyloxy)-3,5-dibromobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11681551.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11681554.png)

![N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681574.png)
![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11681575.png)
![{3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11681580.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B11681586.png)
![2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2-chlorophenyl)diazenyl]phenol](/img/structure/B11681594.png)

![4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11681601.png)
![methyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681607.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681619.png)
![N'-[(E)-(4-bromo-1-hydroxynaphthalen-2-yl)methylidene]-3-hydroxy-1-benzothiophene-2-carbohydrazide](/img/structure/B11681627.png)
![N'-[(1E)-(2,6-dichlorophenyl)methylene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B11681635.png)
